

An In-depth Technical Guide to Leucopelargonidin: Physical and Chemical Properties

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Compound of Interest

Compound Name: *Leucopelargonidin*

Cat. No.: *B191709*

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Introduction

Leucopelargonidin is a colorless, polyphenolic compound belonging to the leucoanthocyanidin class of flavonoids.[1][2] As metabolic intermediates in the biosynthesis of anthocyanins and proanthocyanidins (condensed tannins), **leucopelargonidins** are found in a variety of plant tissues, including fruits, nuts, and bark such as in cashew (*Anacardium occidentale*), corn (*Zea mays*), and Chinese date (*Ziziphus jujuba*).[1][2] Structurally, it is a flavan-3,4-diol, which serves as a precursor to both the colored pelargonidin anthocyanins and the flavan-3-ol afzelechin. Its potent antioxidant properties and role as a key biosynthetic precursor make it a compound of significant interest for research in phytochemistry, nutrition, and drug development. This guide provides a detailed overview of its physical, chemical, and biological properties, along with representative experimental protocols and pathway visualizations.

Physical and Chemical Properties

The physical and chemical characteristics of **leucopelargonidin** are summarized below. It is important to note that while some data is derived from experimental sources, many properties are predicted through computational models due to the compound's nature as a metabolic intermediate.

Physical Properties

Quantitative physical data for **leucopelargonidin** are presented in Table 1. These values are critical for understanding its behavior in various solvents and biological systems, guiding extraction, purification, and formulation efforts.

Property	Value	Source(s)
Appearance	Colorless compound	[1]
Molecular Formula	C ₁₅ H ₁₄ O ₆	Alfa Chemistry, Biosynth
Molecular Weight	290.27 g/mol	Biosynth
Predicted Boiling Point	595.2 °C at 760 mmHg	Alfa Chemistry
Predicted Flash Point	313.8 °C	Alfa Chemistry
Predicted Density	1.605 g/cm ³	Alfa Chemistry
Predicted Water Solubility	1.84 g/L	HMDB
General Solubility	Slightly soluble in water	[1][2]

Table 1: Summary of the Physical Properties of **Leucopelargonidin**.

Chemical Properties

Chemical identifiers and computed properties that define the structure and reactivity of **leucopelargonidin** are listed in Table 2. These identifiers are essential for database searches and regulatory documentation.

Property	Value / Identifier	Source(s)
CAS Number	520-17-2 / 98919-66-5	Alfa Chemistry, Wikipedia
IUPAC Name	(2R,3S,4S)-2-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol	Wikipedia
Synonyms	(+)-Leucopelargonidin, cis-3,4-Leucopelargonidin, 3,4,4',5,7-Flavanpentol	Wikipedia, Alfa Chemistry
InChI Key	FSVMLWOLZHGCQX-SOUVJXGZSA-N	Alfa Chemistry
SMILES	<chem>c1cc(ccc1[C@@H]2--INVALID-LINK--O)O)O">C@HO)O</chem>	Wikipedia
Predicted pKa	9.08 (Strongest Acidic)	HMDB
Predicted XLogP3-AA	0.7	PubChem
Hydrogen Bond Donors	5	PubChem
Hydrogen Bond Acceptors	6	PubChem

Table 2: Summary of Chemical Identifiers and Properties of **Leucopelargonidin**.

Spectral Data

Experimental spectral data for pure **leucopelargonidin** is not widely published. Table 3 provides expected spectral characteristics based on its chemical structure and data from analogous flavonoid compounds. This information is crucial for its identification and characterization via spectroscopic methods.

Spectroscopy	Expected Characteristics
UV-Visible	Expected λ_{max} around 280 nm, characteristic of the flavan backbone A-ring absorption, lacking the extended conjugation seen in anthocyanidins.
FT-IR (cm^{-1})	Broad absorption ~3300-3500 (O-H stretching from phenolic and alcohol groups); ~2850-2950 (C-H stretching); ~1600-1620 (aromatic C=C stretching); ~1450-1510 (aromatic ring vibrations); ~1050-1250 (C-O stretching of alcohols and ether).
^1H -NMR (ppm)	Aromatic Region (δ 6.0-7.5): Signals corresponding to protons on the A- and B-rings. The A-ring protons would appear as metacoupled doublets around δ 6.0-6.2. The B-ring would show an AA'BB' system (two doublets) characteristic of a 4'-substituted phenyl group. Flavan Ring (δ 2.5-5.5): Protons on the C-ring, including H-2, H-3, and H-4, would appear in the aliphatic/heterocyclic region, showing characteristic diastereotopic splitting.
^{13}C -NMR (ppm)	Aromatic Region (δ 95-160): Signals for the 12 carbons of the A- and B-rings, with oxygenated carbons appearing downfield. Flavan Ring (δ 25-85): Signals for C-2, C-3, and C-4. C-2 (benzylic ether) would be around δ 80, while C-3 and C-4 (bearing hydroxyls) would be in the δ 65-75 range.
Mass Spectrometry	Exact Mass: 290.0790 Da. Expected Fragmentation: Loss of water molecules from the C-ring hydroxyls is a primary fragmentation pathway. Retro-Diels-Alder (RDA) fragmentation of the C-ring is also characteristic of flavonoids,

yielding fragments corresponding to the A- and B-rings.

Table 3: Predicted Spectroscopic Data for **Leucopelargonidin**.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and analysis of **leucopelargonidin** are provided below. These methodologies are representative and may require optimization based on the starting material and available instrumentation.

Synthesis of (+)-Leucopelargonidin from (+)-Aromadendrin

(+)-**Leucopelargonidin** can be synthesized via the stereospecific reduction of the C4-carbonyl group of (+)-aromadendrin (also known as (+)-dihydrokaempferol).^[1]

Principle: Sodium borohydride (NaBH_4) is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols. In this protocol, it reduces the ketone at the C-4 position of the flavanone structure to a hydroxyl group, yielding the flavan-3,4-diol.

Methodology:

- **Dissolution:** Dissolve (+)-aromadendrin in an appropriate solvent such as methanol or a methanol/water mixture at room temperature.
- **Reduction:** Cool the solution in an ice bath (0-4 °C). Add sodium borohydride (NaBH_4) portion-wise with continuous stirring. The molar excess of NaBH_4 should be carefully controlled to prevent over-reduction.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:hexane or chloroform:methanol). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction completion.
- **Quenching:** Once the reaction is complete, cautiously quench the excess NaBH_4 by the slow, dropwise addition of dilute acetic acid or hydrochloric acid until the effervescence ceases.

and the pH is slightly acidic.

- Extraction: Remove the organic solvent (methanol) under reduced pressure. Extract the aqueous residue multiple times with a solvent in which **leucopelargonidin** is soluble, such as ethyl acetate.
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product using column chromatography on silica gel with a gradient elution system (e.g., hexane to ethyl acetate) to yield pure (+)-**leucopelargonidin**.
- Characterization: Confirm the structure and purity of the synthesized compound using Mass Spectrometry and NMR spectroscopy, comparing the data with expected values.

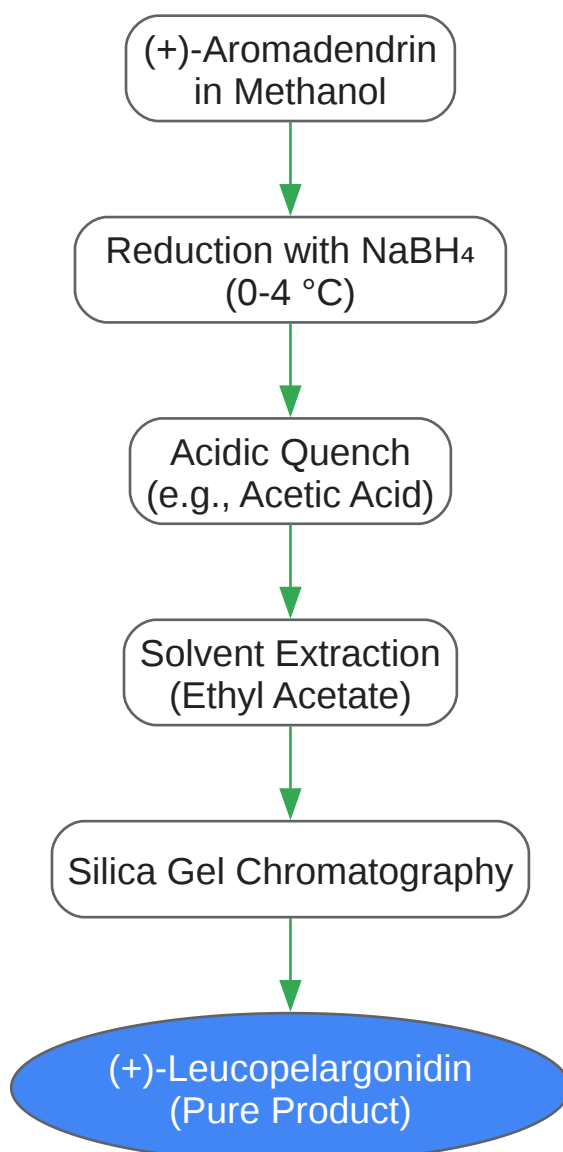


Diagram 1: Synthesis Workflow for (+)-Leucopelargonidin

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Diagram 1: Synthesis Workflow for (+)-**Leucopelargonidin**.

Representative Isolation and Analysis by HPLC

Leucopelargonidin is typically isolated from plant matrices and analyzed using High-Performance Liquid Chromatography (HPLC).

Methodology:

- Sample Preparation (Extraction):

- Homogenize fresh or freeze-dried plant material to a fine powder.
- Extract the powder with an acidified methanol or acetone solution (e.g., 80% methanol with 1% formic acid) to ensure the stability of the flavan structure.
- Use sonication or maceration to ensure complete extraction.
- Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive recovery.
- Sample Clean-up (Solid Phase Extraction - SPE):
 - Condition a C18 SPE cartridge with acidified methanol followed by acidified water.
 - Load the crude extract onto the cartridge.
 - Wash the cartridge with acidified water to remove highly polar impurities like sugars and organic acids.
 - Elute the flavonoid fraction, including **leucopelargonidin**, with acidified methanol.
 - Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., initial mobile phase).
- HPLC Analysis:
 - Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase A: Water with 0.1-1% formic or acetic acid.
 - Mobile Phase B: Acetonitrile or Methanol with 0.1-1% formic or acetic acid.
 - Elution Program: A gradient elution is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A representative gradient might be: 5-30% B over 30 minutes, followed by a wash at 95% B and re-equilibration.
 - Flow Rate: 0.8 - 1.0 mL/min.

- Detection:
 - Diode Array Detector (DAD): Monitor at ~280 nm for the flavan structure.
 - Mass Spectrometry (MS): For definitive identification, couple the HPLC to an MS detector (e.g., ESI-qTOF-MS/MS). Monitor for the parent ion (m/z 291.0863 $[M+H]^+$) and its characteristic fragments.

Biological Activity and Signaling Pathways

Leucopelargonidin is a biologically active molecule involved in key plant metabolic pathways and exhibits antioxidant properties that may influence cellular signaling in mammals.

Role in Flavonoid Metabolism

Leucopelargonidin is a central intermediate in the biosynthesis of several classes of flavonoids.^[1] Two key enzymes act upon it:

- Dihydroflavonol 4-Reductase (DFR): In a reverse reaction, DFR can reduce dihydrokaempferol to produce cis-3,4-**leucopelargonidin**.^[3]
- Leucoanthocyanidin Reductase (LAR): This enzyme catalyzes the reduction of **leucopelargonidin** to afzelechin, a flavan-3-ol that serves as a monomer for proanthocyanidin (condensed tannin) synthesis.^[1]

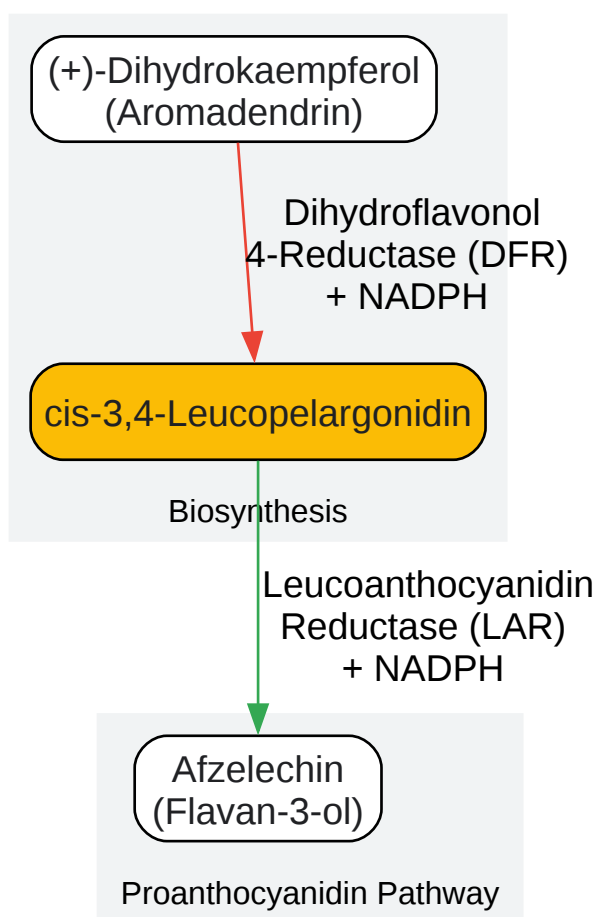


Diagram 2: Metabolic Fate of Leucopelargonidin

[Click to download full resolution via product page](#)Diagram 2: Metabolic Fate of **Leucopelargonidin**.

Antioxidant Mechanisms and Modulation of Signaling Pathways

Like other flavonoids, **leucopelargonidin**'s antioxidant activity stems from its ability to scavenge free radicals and chelate metals.[1] This activity is foundational to its potential modulation of key cellular signaling pathways involved in oxidative stress and inflammation.

Activation of the Nrf2-ARE Pathway: The Keap1-Nrf2 pathway is a primary regulator of cellular antioxidant defenses.[4][5] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and degradation. Oxidative stress or the presence of electrophilic compounds (including some flavonoids) disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to

the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7] Proanthocyanidins and pelargonidin, downstream products of **leucopelargonidin**, have been shown to activate this protective pathway.[4][6]

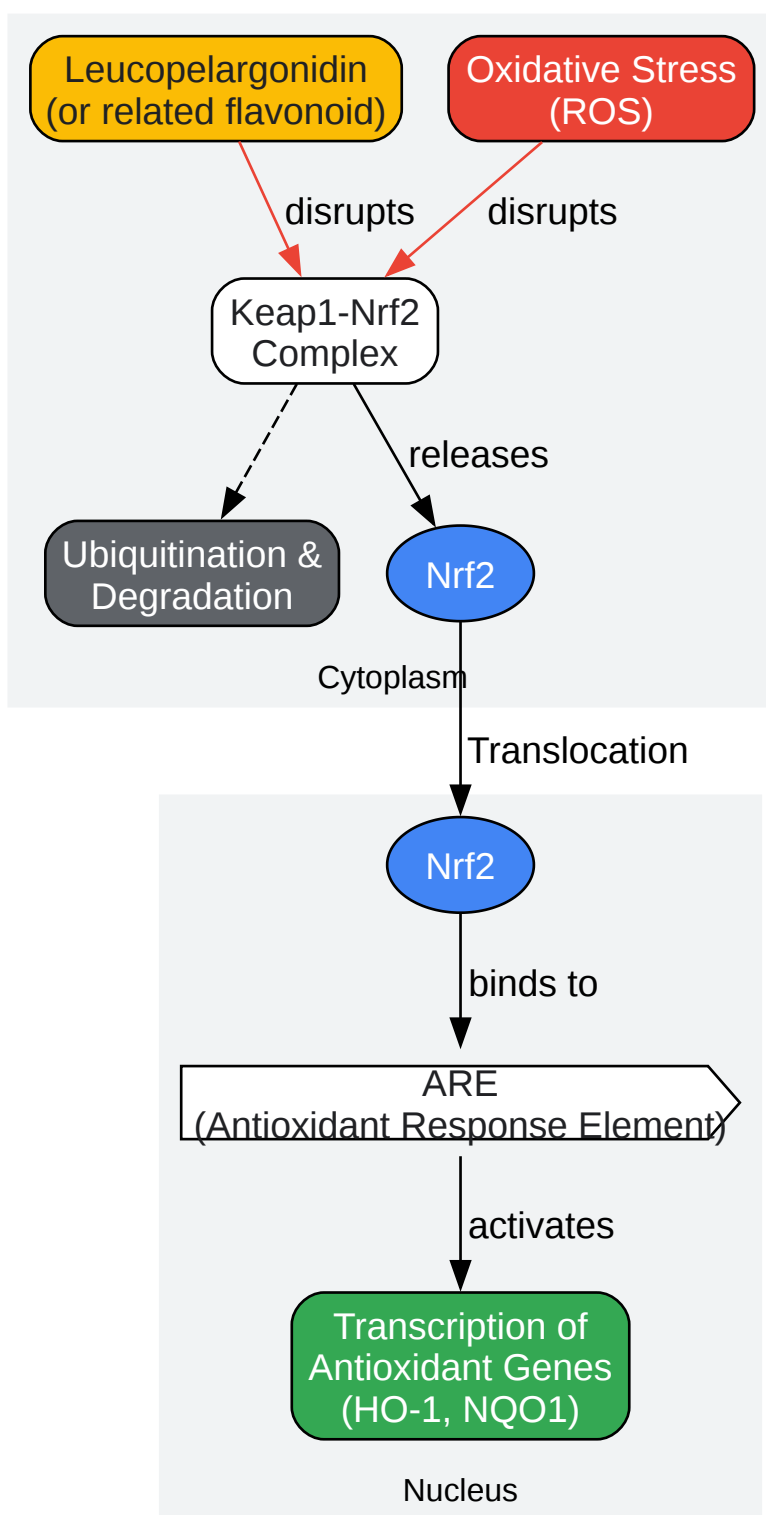


Diagram 3: Flavonoid-Mediated Nrf2 Activation

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Diagram 3: Flavonoid-Mediated Nrf2 Activation.

Inhibition of the NF- κ B Pathway: Nuclear Factor-kappa B (NF- κ B) is a transcription factor that plays a central role in orchestrating inflammatory responses.[8][9] In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of I κ B, allowing NF- κ B to translocate to the nucleus and activate the expression of inflammatory genes (e.g., cytokines, chemokines).[9] Numerous flavonoids and proanthocyanidins have been demonstrated to inhibit NF- κ B activation, thereby exerting anti-inflammatory effects.[10][11][12] This inhibition can occur at multiple steps, including the prevention of I κ B degradation.

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